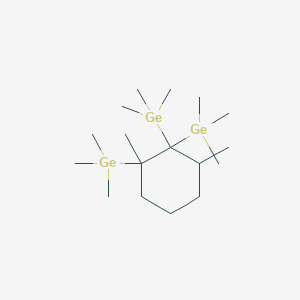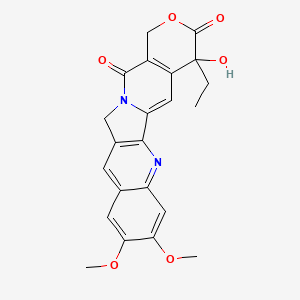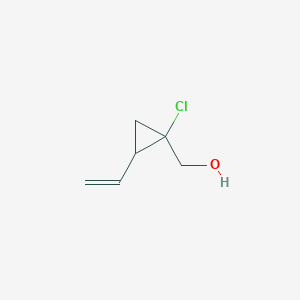
(1-Chloro-2-ethenylcyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloro-2-ethenylcyclopropyl)methanol: is an organic compound that features a cyclopropane ring substituted with a chlorine atom, an ethenyl group, and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-2-ethenylcyclopropyl)methanol typically involves the cyclopropanation of an appropriate precursor, followed by chlorination and hydroxymethylation. One common method is the reaction of ethenylcyclopropane with chlorine gas under controlled conditions to introduce the chlorine atom. This is followed by a hydroxymethylation reaction using formaldehyde and a suitable catalyst to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1-Chloro-2-ethenylcyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (1-Chloro-2-ethenylcyclopropyl)aldehyde or (1-Chloro-2-ethenylcyclopropyl)carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted cyclopropyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: (1-Chloro-2-ethenylcyclopropyl)methanol is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound may be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1-Chloro-2-ethenylcyclopropyl)methanol involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the chlorine atom and the ethenyl group, which can participate in various nucleophilic and electrophilic reactions.
Comparación Con Compuestos Similares
- (1-Chloro-2-methylcyclopropyl)methanol
- (1-Bromo-2-ethenylcyclopropyl)methanol
- (1-Chloro-2-ethenylcyclopropyl)ethanol
Uniqueness: (1-Chloro-2-ethenylcyclopropyl)methanol is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications compared to other similar compounds. The presence of the ethenyl group and the hydroxymethyl group in a cyclopropane ring structure makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
93955-45-4 |
|---|---|
Fórmula molecular |
C6H9ClO |
Peso molecular |
132.59 g/mol |
Nombre IUPAC |
(1-chloro-2-ethenylcyclopropyl)methanol |
InChI |
InChI=1S/C6H9ClO/c1-2-5-3-6(5,7)4-8/h2,5,8H,1,3-4H2 |
Clave InChI |
GRNWQYVSDXWAKF-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CC1(CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


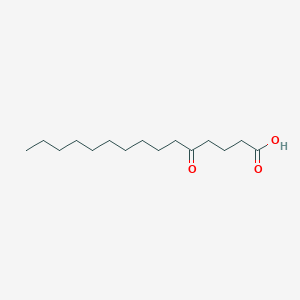
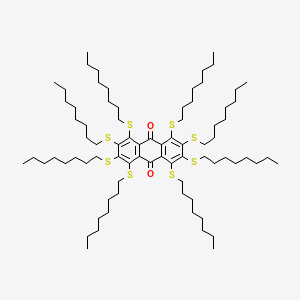
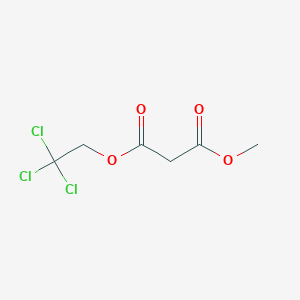

![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)
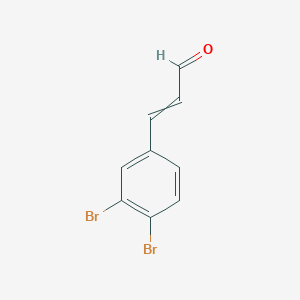
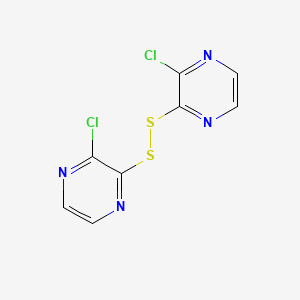

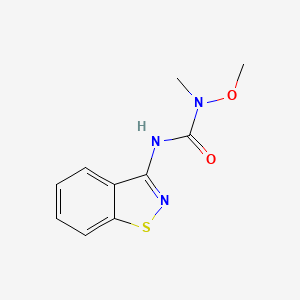
![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
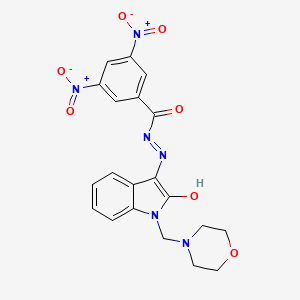
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
